molecular formula C8H3BrCl2N2 B1291835 6-Bromo-1,4-dichlorophthalazine CAS No. 240400-95-7

6-Bromo-1,4-dichlorophthalazine

Cat. No.: B1291835
CAS No.: 240400-95-7
M. Wt: 277.93 g/mol
InChI Key: MRUUOENIWOPHLR-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dichlorophthalazine is a heterocyclic aromatic compound with the molecular formula C₈H₃BrCl₂N₂. It is characterized by the presence of bromine and chlorine atoms attached to a phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-1,4-dichlorophthalazine involves the reaction of 6-bromo-4-hydroxyphthalazin-1(2H)-one with phosphorus oxychloride (POCl₃) at elevated temperatures. The reaction is typically carried out at 110°C for 48 hours. After the reaction, the mixture is concentrated under reduced pressure, and the residue is extracted with ethyl acetate (EtOAc) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dichlorophthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

    Hydrolysis: Acetic acid (AcOH) is often used as a reagent for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

6-Bromo-1,4-dichlorophthalazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dichlorophthalazine is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its halogen and nitrogen atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,4-dichlorophthalazinone
  • 6-Bromo-1,4-dichlorophthalazine-2-carboxylic acid
  • This compound-2-sulfonic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .

Properties

IUPAC Name

6-bromo-1,4-dichlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUUOENIWOPHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628008
Record name 6-Bromo-1,4-dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240400-95-7
Record name 6-Bromo-1,4-dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,4-dichlorophthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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